beta-Lapachone

Catalog No.
S548227
CAS No.
4707-32-8
M.F
C15H14O3
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Lapachone

CAS Number

4707-32-8

Product Name

beta-Lapachone

IUPAC Name

2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5,6-dione

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c1-15(2)8-7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-15/h3-6H,7-8H2,1-2H3

InChI Key

QZPQTZZNNJUOLS-UHFFFAOYSA-N

SMILES

CC1(CCC2=C(O1)C3=CC=CC=C3C(=O)C2=O)C

solubility

Soluble in DMSO, not in water

Synonyms

ARQ 501, beta-lapachone, MB12066

Canonical SMILES

CC1(CCC2=C(O1)C3=CC=CC=C3C(=O)C2=O)C

The exact mass of the compound beta-Lapachone is 242.09429 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 629749. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. It belongs to the ontological category of benzochromenone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Beta-Lapachone is a naturally derived ortho-naphthoquinone recognized for its specific mode of cytotoxic action, which is contingent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). In cells where NQO1 is overexpressed, as is common in many solid tumors, beta-Lapachone undergoes a futile redox cycle that consumes NAD(P)H, generates high levels of reactive oxygen species (ROS), and induces extensive DNA damage. This mechanism leads to hyperactivation of poly(ADP-ribose) polymerase-1 (PARP-1), depletion of cellular NAD+ and ATP, and ultimately, a distinct form of programmed cell death. This reliance on NQO1 activity forms the primary basis for its selective cytotoxicity against cancer cells versus normal tissues, which typically have low NQO1 expression.

Substituting beta-Lapachone with its structural isomer, alpha-Lapachone, or other general quinones is inadvisable for NQO1-targeted research due to profound differences in biological activity. The specific ortho-quinone structure of beta-Lapachone is critical for its efficient recognition and two-electron reduction by NQO1, which initiates the cytotoxic futile redox cycle. In contrast, alpha-Lapachone shows minimal to no cytotoxic effect in NQO1-expressing cancer cells, demonstrating that subtle structural changes completely abrogate the compound's primary mechanism of action. Therefore, procurement of alpha-Lapachone or other naphthoquinones as a substitute for beta-Lapachone will lead to fundamentally different and non-comparable experimental outcomes when investigating NQO1-dependent cellular processes.

NQO1-Dependent Cytotoxicity: Superior Potency vs. Structural Isomer alpha-Lapachone

The procurement decision between beta-Lapachone and its isomer alpha-Lapachone is clarified by their differential cytotoxicity in NQO1-positive cancer cells. In HCT116 human colon carcinoma cells, which express NQO1, beta-Lapachone significantly reduces cell viability at low micromolar concentrations. In direct contrast, alpha-Lapachone exhibits only slight cytotoxicity under the same conditions, demonstrating its ineffectiveness as an NQO1 substrate. This vast difference in potency underscores beta-Lapachone's specific structure-activity relationship with NQO1.

Evidence DimensionCell Viability Reduction
Target Compound DataSignificant decrease in viability in the low micromolar range
Comparator Or Baselinealpha-Lapachone: Only slightly reduced viability
Quantified DifferenceQualitatively high (significant vs. slight effect)
ConditionsHCT116 (NQO1-positive human colon carcinoma) cells.

This evidence confirms that only beta-Lapachone possesses the specific chemical structure required for potent NQO1-mediated anticancer activity, making its isomer a non-viable substitute.

Handling and Stability: High Stability in DMSO Solution and Plasma

For experimental reproducibility, compound stability in common solvents and biological matrices is a critical procurement factor. Beta-Lapachone demonstrates high stability in both dimethyl sulfoxide (DMSO), a standard laboratory solvent, and in rat plasma. Over a 24-hour period, the amount of beta-Lapachone remaining was 99.8% in DMSO and 99.2% in plasma, indicating negligible degradation. This stability ensures consistent concentration in stock solutions and during in vitro or ex vivo assays, reducing experimental variability compared to less stable compounds. However, it is noted to be unstable under basic (pH 13) and photolytic conditions.

Evidence DimensionCompound Stability (% remaining after 24h)
Target Compound Data99.8% (in DMSO), 99.2% (in rat plasma)
Comparator Or BaselineBaseline (initial concentration)
Quantified Difference<1% degradation in DMSO; <1% degradation in plasma
Conditions24-hour incubation at room temperature.

The high stability of beta-Lapachone in DMSO and plasma simplifies experimental setup and ensures reliable, reproducible results, a key consideration for long-term research projects.

Cytotoxic Potency vs. Standard Chemotherapy: Comparison with Doxorubicin

When evaluating beta-Lapachone as a tool compound, its potency relative to established agents is a key metric. In A549 human lung cancer cells, beta-Lapachone demonstrated an IC50 value of 0.81 µg·mL⁻¹. This is comparable to the IC50 of the widely used chemotherapeutic agent Doxorubicin, which was 0.78 µg·mL⁻¹ in the same cell line. This data indicates that beta-Lapachone possesses a cytotoxic potency on par with a clinical gold-standard agent in this NQO1-positive cell line, justifying its use as a potent in vitro tool for cancer research.

Evidence DimensionIC50 (50% inhibitory concentration)
Target Compound Data0.81 µg·mL⁻¹
Comparator Or BaselineDoxorubicin: 0.78 µg·mL⁻¹
Quantified Difference~4% higher IC50 (comparable potency)
ConditionsA549 human lung cancer cells, 24-hour incubation.

Demonstrating potency comparable to a frontline chemotherapeutic like Doxorubicin validates beta-Lapachone as a relevant and powerful compound for cancer studies, particularly in contexts where NQO1 expression is a factor.

Solubility and Formulation: Poor Aqueous Solubility Necessitates Specific Handling

A critical procurement and processability consideration for beta-Lapachone is its poor water solubility (reported as 160 µM or ~38.8 µg/mL). This inherent lipophilicity means that for most in vitro and in vivo applications, the compound must be dissolved in an organic solvent like DMSO or formulated using solubilizing agents such as hydroxypropyl-β-cyclodextrin (HPβ-CD). The clinical formulation, ARQ 761, utilizes such a vehicle. Buyers must account for this property, as preparing aqueous stock solutions directly is not feasible and requires specific formulation protocols for reproducible and effective delivery.

Evidence DimensionAqueous Solubility
Target Compound DataPoor (160 µM)
Comparator Or BaselineAqueous buffer systems
Quantified DifferenceRequires organic solvent (e.g., DMSO) or specialized formulation (e.g., cyclodextrin) for solubilization.
ConditionsPhysiological pH / aqueous buffers.

Understanding the poor aqueous solubility is essential for procurement planning, as it directly impacts experimental design, requiring specific solvents or formulation agents for successful use.

Selective Targeting of NQO1-Overexpressing Tumors in vitro

For researchers aiming to selectively eliminate cancer cells based on NQO1 expression, beta-Lapachone is the appropriate tool. Its high potency in NQO1-positive cells, combined with its relative inactivity against its NQO1-inactive isomer alpha-Lapachone, allows for precise investigation of this specific cell-death pathway. Its demonstrated stability in standard cell culture media containing plasma components and its use with DMSO ensures reliable and reproducible experimental conditions.

Benchmarking Novel Agents Against NQO1-Dependent Cytotoxicity

Beta-Lapachone serves as an effective positive control and benchmark compound in screens for novel NQO1-bioactivatable drugs. Its well-documented mechanism of action and cytotoxic potency, comparable to standard chemotherapeutics like Doxorubicin in relevant cell lines, provides a solid baseline for evaluating new chemical entities. This allows researchers to quantitatively assess the performance of their compounds against a known standard in the field.

Investigating NQO1-Mediated Metabolic Collapse and DNA Repair Failure

This compound is the specific choice for studying the downstream consequences of NQO1-induced futile redox cycling. Its use directly enables the study of PARP-1 hyperactivation, NAD+/ATP depletion, and subsequent metabolic collapse in a controlled manner. Because analogs like alpha-Lapachone do not trigger this cascade, beta-Lapachone is the necessary reagent to specifically probe these NQO1-dependent cellular responses.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

242.094294304 g/mol

Monoisotopic Mass

242.094294304 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6N4FA2QQ6A

Pharmacology

Lapachone is a poorly soluble, ortho-naphthoquinone with potential antineoplastic and radiosensitizing activity. Beta-lapachone (b-lap) is bioactivated by NAD(P)H:quinone oxidoreductase-1 (NQO1), creating a futile oxidoreduction that generates high levels of superoxide. In turn, the highly reactive oxygen species (ROS) interact with DNA, thereby causing single-strand DNA breaks and calcium release from endoplasmic reticulum (ER) stores. Eventually, the extensive DNA damage causes hyperactivation of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme facilitating DNA repair, accompanied by rapid depletion of NAD+/ATP nucleotide levels. As a result, a caspase-independent and ER-stress induced mu-calpain-mediated cell death occurs in NQO1-overexpressing tumor cells. NQO1, a flavoprotein and two-electron oxidoreductase, is overexpressed in a variety of tumors.

MeSH Pharmacological Classification

Anti-Infective Agents

Other CAS

4707-32-8

Wikipedia

Lapachone

Dates

Last modified: 08-15-2023

Nanocomposite gels of poloxamine and Laponite for β-Lapachone release in anticancer therapy

Gabriel Bezerra Motta Câmara, Raquel de Melo Barbosa, Fátima García-Villén, César Viseras, Renato Ferreira de Almeida Júnior, Paula Renata Lima Machado, Celso Amorim Câmara, Kleber Juvenal Silva Farias, Tulio Flavio Accioly de Lima E Moura, Cécile A Dreiss, Fernanda Nervo Raffin
PMID: 33930520   DOI: 10.1016/j.ejps.2021.105861

Abstract

Nano-hybrid systems have been shown to be an attractive platform for drug delivery. Laponite® RD (LAP), a biocompatible synthetic clay, has been exploited for its ability to establish of strong secondary interactions with guest compounds and hybridization with polymers or small molecules that improves, for instance, cell adhesion, proliferation, and differentiation or facilitates drug attachment to their surfaces through charge interaction. In this work, LAP was combined with Tetronics, X-shaped amphiphilic PPO-PEO (poly (propylene oxide)-poly (ethylene oxide) block copolymers. β-Lapachone (BLPC) was selected for its anticancer activity and its limited bioavailability due to very low aqueous solubility, with the aim to improve this by using LAP/Tetronic nano-hybrid systems. The nanocarriers were prepared over a range of Tetronic 1304 concentrations (1 to 20% w/w) and LAP (0 to 3% w/w). A combination of physicochemical methods was employed to characterize the hybrid systems, including rheology, particle size and shape (DLS, TEM), thermal analysis (TG and DSC), FTIR, solubility studies and drug release experiments. In vitro cytotoxicity assays were performed with BALB/3T3 and MCF-7 cell lines. In hybrid systems, a sol-gel transition can occur below physiological temperature. BLPC exhibits the most significant increase in solubility in formulations with a high concentration of T1304 (over 10% w/w) and 1.5% w/w LAP, or systems with only LAP (1.5%), with a 50 and 100-fold increase in solubilisation, respectively. TEM images showed spherical micelles of T1304, which elongated into wormlike micelles with concentration (20%) and in the presence of LAP, a finding that has not been reported before. A sustained release of BLPC over 140 hours was achieved in one of the formulations (10% T1304 with 1.5% laponite), which also showed the best selectivity index towards cancer cells (MCF-7) over BALB/3T3 cell lines. In conclusion, BLPC-loaded T1304/LAP nano-hybrid systems proved safe and highly effective and are thus a promising formulation for anticancer therapy.


High-Contrast Fluorescence Diagnosis of Cancer Cells/Tissues Based on β-Lapachone-Triggered ROS Amplification Specific in Cancer Cells

Jing Liu, Mengxing Liu, Hongxing Zhang, Wei Guo
PMID: 33772992   DOI: 10.1002/anie.202102377

Abstract

Discrimination of cancer cells/tissues from normal ones is of critical importance for early diagnosis and treatment of cancers. Herein, we present a new strategy for high-contrast fluorescence diagnosis of cancer cells/tissues based on β-Lapachone (β-Lap, an anticancer agent) triggered ROS (reactive oxygen species) amplification specific in cancer cells/tissues. With the strategy, a wide range of cancer cells/tissues, including surgical tissue specimens harvested from patients, were distinguished from normal ones by using a combination of β-Lap and a Si-rhodamine-based NIR fluorescent ROS probe PSiR3 developed in this work with average tumor-to-normal (T/N) ratios up to 15 in cell level and 24 in tissue level, far exceeding the clinically acceptable threshold of 2.0. What's more, the strategy allowed the fluorescence discrimination of tumor tissues from inflammatory ones based on whether a marked fluorescence enhancement could be induced when treated with PSiR3 and β-Lap/PSiR3 combination, respectively.


Beta-lapachone: Natural occurrence, physicochemical properties, biological activities, toxicity and synthesis

Camila Luiz Gomes, Victor de Albuquerque Wanderley Sales, Camila Gomes de Melo, Rosali Maria Ferreira da Silva, Rodolfo Hideki Vicente Nishimura, Larissa Araújo Rolim, Pedro José Rolim Neto
PMID: 33667813   DOI: 10.1016/j.phytochem.2021.112713

Abstract

β-Lapachone is an ortho-naphthoquinone originally isolated from the heartwood of Handroanthus impetiginosus and can be obtained through synthesis from lapachol, naphthoquinones, and other aromatic compounds. β-Lapachone is well known to inhibit topoisomerase I and to induce NAD(P)H: quinone oxidoreductase 1. Currently, phase II clinical trials are being conducted for the treatment of pancreatic cancer. In view of ever-increasing scientific interest in this naphthoquinone, herein, the authors present a review of the synthesis, physicochemical properties, biological activities, and toxicity of β-lapachone. This natural compound has shown activity against several types of malignant tumors, such as lung and pancreatic cancers and melanoma. Furthermore, this ortho-naphthoquinone has antifungal and antibacterial activities, underscoring its action against resistant microorganisms and providing anti-inflammatory, antiobesity, antioxidant, neuroprotective, nephroprotective, and wound-healing properties. β-Lapachone presents low toxicity, with no signs of toxicity against alveolar macrophages, dermal fibroblast cells, hepatocytes, or kidney cells.


Reprogramming of erythrocyte lifespan by NFκB-TNFα naphthoquinone antagonist β-lapachone is regulated by calcium overload and CK1α

Mohammad A Alfhili, Jawaher Alsughayyir, Ahmed M Basudan
PMID: 33749832   DOI: 10.1111/jfbc.13710

Abstract

The pathophysiology of chemotherapy-associated anemia, prevalent in at least 75% of patients, remains difficult to establish. Chemotherapy-related anemia is attributed in part to eryptosis, and it is therefore of considerable interest to interrogate the toxicity of investigative anticancer compounds to red blood cells (RBCs). Beta-lapachone (LAP), an anthraquinone extracted from the bark of Lapacho tree (Tabebuia avellanedae), is effective against a myriad of cancer cells. However, the toxicity of LAP to RBCs remains unexplored. Hemoglobin leakage as a surrogate for hemolysis was photometrically measured, while flow cytometry was employed to capture phosphatidylserine (PS) exposure with Annexin-V-FITC, calcium levels with Fluo4/AM, cell size by forward scatter (FSC), and oxidative stress by H2DCFDA. Our results show that LAP, at antitumor levels (10-30 µM), induces dose-dependent hemolysis secondary to calcium influx from the extracellular space. Moreover, LAP stimulates eryptosis, as evident from PS exposure, which is associated with reduced cell volume and intracellular calcium overload. Importantly, it is also revealed that the cytotoxicity of LAP is mediated through casein kinase 1α. Altogether, this report shows, for the first time, that LAP possesses both hemolytic and eryptotic potential against RBCs that necessitates careful application in chemotherapy. PRACTICAL APPLICATIONS: Lapacho is a widely consumed herbal tea with origins in the Tabebuia avellanedae tree endogenous to South America. LAP is one of the active ingredients in lapacho with promising antitumor potential. We show that LAP is cytotoxic to human RBCs by virtue of eryptosis and hemolysis, and we identify associated molecular mechanisms. Given that these two manifestations are known to contribute to chemotherapy-induced anemia, our study provides invaluable insights into the suitability of LAP in cancer management and sheds some light on possible strategies to limit its undesirable side effects.


NIR-Actuated Remote Activation of Ferroptosis in Target Tumor Cells through a Photothermally Responsive Iron-Chelated Biopolymer Nanoplatform

Chencheng Xue, Menghuan Li, Changhuang Liu, Yanan Li, Yang Fei, Yan Hu, Kaiyong Cai, Yanli Zhao, Zhong Luo
PMID: 33543529   DOI: 10.1002/anie.202016872

Abstract

Ferroptosis is a new form of regulated cell death that shows promise for tumor treatment. Most current ferroptosis tumor therapies are based on the intrinsic pathological features of the malignancies, and it would be of clinical significance to develop ferroptosis-inducing strategies with improved tumor specificity and modulability. Here we report a polydopamine-based nanoplatform (Fe
PDA@LAP-PEG-cRGD) for the efficient loading of Fe
and β-lapachone (LAP), which could readily initiate ferroptosis in tumor cells upon treatment with near-infrared light. PDA nanostructures could generate mild hyperthermia under NIR irritation and trigger the release of the ferroptosis-inducing Fe
ions. The NIR-actuated photothermal effect would also activate cellular heat shock response and upregulate the downstream NQO1 via HSP70/NQO1 axis to facilitate bioreduction of the concurrently released β-lapachone and enhance intracellular H
O
formation to promote the Fe
-mediated lipid peroxidation.


Novel N,N-di-alkylnaphthoimidazolium derivative of β-lapachone impaired Trypanosoma cruzi mitochondrial electron transport system

Ana Cristina S Bombaça, Leonardo A Silva, Otávio Augusto Chaves, Lorrainy S da Silva, Juliana M C Barbosa, Ari M da Silva, Aurélio B B Ferreira, Rubem F S Menna-Barreto
PMID: 33395606   DOI: 10.1016/j.biopha.2020.111186

Abstract

Trypanosoma cruzi is a protozoan parasite that causes Chagas disease, a neglected tropical disease that is endemic in Latin America and spreading worldwide due to globalization. The current treatments are based on benznidazole and nifurtimox; however, these drugs have important limitations and limited efficacy during the chronic phase, reinforcing the necessity of an alternative chemotherapy. For the last 30 years, our group has been evaluating the biological activity of naphthoquinones and derivatives on T. cruzi, and of the compounds tested, N1, N2 and N3 were found to be the most active in vitro. Here, we show the synthesis of a novel β-lapachone-derived naphthoimidazolium named N4 and assess its activity on T. cruzi stages and the mechanism of action. The new compound was very active on all parasite stages (IC
/24 h in the range of 0.8-7.9 μM) and had a selectivity index of 5.4. Mechanistic analyses reveal that mitochondrial ROS production begins after short treatment starts and primarily affects the activity of complexes II-III. After 24 h treatment, a partial restoration of mitochondrial physiology (normal complexes II-III and IV activities and controlled H
O
release) was observed; however, an extensive injury in its morphology was still detected. During treatment with N4, we also observed that trypanothione reductase activity increased in a time-dependent manner and concomitant with increased oxidative stress. Molecular docking calculations indicated the ubiquinone binding site of succinate dehydrogenase as an important interaction point with N4, as with the FMN binding site of dihydroorotate dehydrogenase. The results presented here may be a good starting point for the development of alternative treatments for Chagas disease and for understanding the mechanism of naphthoimidazoles in T. cruzi.


Characterization and trypanocidal activity of a β-lapachone-containing drug carrier

Juliana M C Barbosa, Caroline D Nicoletti, Patrícia B da Silva, Tatiana G Melo, Débora O Futuro, Vitor F Ferreira, Kelly Salomão
PMID: 33661933   DOI: 10.1371/journal.pone.0246811

Abstract

The treatment of Chagas disease (CD), a neglected parasitic condition caused by Trypanosoma cruzi, is still based on only two drugs, nifurtimox (Nif) and benznidazole (Bz), both of which have limited efficacy in the late chronic phase and induce severe side effects. This scenario justifies the continuous search for alternative drugs, and in this context, the natural naphthoquinone β-lapachone (β-Lap) and its derivatives have demonstrated important trypanocidal activities. Unfortunately, the decrease in trypanocidal activity in the blood, high toxicity to mammalian cells and low water solubility of β-Lap limit its systemic administration and, consequently, clinical applications. For this reason, carriers as drug delivery systems can strategically maximize the therapeutic effects of this drug, overcoming the above mentioned restrictions. Accordingly, the aim of this study is to investigate the in vitro anti-T. cruzi effects of β-Lap encapsulated in2-hydroxypropyl-β-cyclodextrin (2HP-β-CD) and its potential toxicity to mammalian cells.


Ana L de B Oliveira, Kely C Navegantes-Lima, Valter V S Monteiro, Lucas B G Quadros, Juliana P de Oliveira, Sávio M Dos Santos, Anna C A de A Pontes, Gilson P Dorneles, Pedro R T Romão, Luiz C R Júnior, Alaíde B de Oliveira, Marta C Monteiro
PMID: 33381269   DOI: 10.1155/2020/8820651

Abstract

Sepsis is characterized by a dysregulated immune response to infection characterized by an early hyperinflammatory and oxidative response followed by a subsequent immunosuppression phase. Although there have been some advances in the treatment of sepsis, mortality rates remain high, urging for the search of new therapies.
-Lapachone (
-Lap) is a natural compound obtained from
Lorentz ex Griseb. with several pharmacological properties including bactericidal, anti-inflammatory, and antioxidant activity. Thus, the aim of this study was to evaluate the effects of
-Lap in a mouse sepsis model. To this, we tested two therapeutic protocols in mice submitted to cecal ligation and puncture- (CLP-) induced sepsis. First, we found that in pretreated animals,
-Lap reduced the systemic inflammatory response and improved bacterial clearance and mouse survival. Moreover,
-Lap also decreased lipid peroxidation and increased the total antioxidant capacity in the serum and peritoneal cavity of septic animals. In the model of severe sepsis, the posttreatment with
-Lap was able to increase the survival of animals and maintain the antioxidant defense function. In conclusion, the
-Lap was able to increase the survival of septic animals by a mechanism involving immunomodulatory and antioxidant protective effects.


STAT1 potentiates oxidative stress revealing a targetable vulnerability that increases phenformin efficacy in breast cancer

Stephanie P Totten, Young Kyuen Im, Eduardo Cepeda Cañedo, Ouafa Najyb, Alice Nguyen, Steven Hébert, Ryuhjin Ahn, Kyle Lewis, Benjamin Lebeau, Rachel La Selva, Valérie Sabourin, Constanza Martínez, Paul Savage, Hellen Kuasne, Daina Avizonis, Nancy Santos Martínez, Catherine Chabot, Adriana Aguilar-Mahecha, Marie-Line Goulet, Matthew Dankner, Michael Witcher, Kevin Petrecca, Mark Basik, Michael Pollak, Ivan Topisirovic, Rongtuan Lin, Peter M Siegel, Claudia L Kleinman, Morag Park, Julie St-Pierre, Josie Ursini-Siegel
PMID: 34083537   DOI: 10.1038/s41467-021-23396-2

Abstract

Bioenergetic perturbations driving neoplastic growth increase the production of reactive oxygen species (ROS), requiring a compensatory increase in ROS scavengers to limit oxidative stress. Intervention strategies that simultaneously induce energetic and oxidative stress therefore have therapeutic potential. Phenformin is a mitochondrial complex I inhibitor that induces bioenergetic stress. We now demonstrate that inflammatory mediators, including IFNγ and polyIC, potentiate the cytotoxicity of phenformin by inducing a parallel increase in oxidative stress through STAT1-dependent mechanisms. Indeed, STAT1 signaling downregulates NQO1, a key ROS scavenger, in many breast cancer models. Moreover, genetic ablation or pharmacological inhibition of NQO1 using β-lapachone (an NQO1 bioactivatable drug) increases oxidative stress to selectively sensitize breast cancer models, including patient derived xenografts of HER2+ and triple negative disease, to the tumoricidal effects of phenformin. We provide evidence that therapies targeting ROS scavengers increase the anti-neoplastic efficacy of mitochondrial complex I inhibitors in breast cancer.


β‑Lapachone ameliorates L‑DOPA‑induced dyskinesia in a 6‑OHDA‑induced mouse model of Parkinson's disease

Young-Kyoung Ryu, Hye-Yeon Park, Jun Go, In-Bok Lee, Young-Keun Choi, Chul-Ho Lee, Kyoung-Shim Kim
PMID: 33495840   DOI: 10.3892/mmr.2021.11856

Abstract

The dopamine precursor 3,4‑dihydroxyphenyl‑ l‑alanine (L‑DOPA) is the most widely used symptomatic treatment for Parkinson's disease (PD); however, its prolonged use is associated with L‑DOPA‑induced dyskinesia in more than half of patients after 10 years of treatment. The present study investigated whether co‑treatment with β‑Lapachone, a natural compound, and L‑DOPA has protective effects in a 6‑hydroxydopamine (6‑OHDA)‑induced mouse model of PD. Unilateral 6‑OHDA‑lesioned mice were treated with vehicle or β‑Lapachone (10 mg/kg/day) and L‑DOPA for 11 days. Abnormal involuntary movements (AIMs) were scored on days 5 and 10. β‑Lapachone (10 mg/kg) co‑treatment with L‑DOPA decreased the AIMs score on both days 5 and 10. β‑Lapachone was demonstrated to have a beneficial effect on the axial and limb AIMs scores on day 10. There was no significant suppression in dopamine D1 receptor‑related and ERK1/2 signaling in the DA‑denervated striatum by β‑Lapachone‑cotreatment with L‑DOPA. Notably, β‑Lapachone‑cotreatment with L‑DOPA increased phosphorylation at the Ser9 site of glycogen synthase kinase 3β (GSK‑3β), indicating suppression of GSK‑3β activity in both the unlesioned and 6‑OHDA‑lesioned striata. In addition, astrocyte activation was markedly suppressed by β‑Lapachone‑cotreatment with L‑DOPA in the striatum and substantia nigra of the unilateral 6‑OHDA model. These findings suggest that β‑Lapachone cotreatment with L‑DOPA therapy may have therapeutic potential for the suppression or management of the development of L‑DOPA‑induced dyskinesia in patients with PD.


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